BenchChemオンラインストアへようこそ!

SQ-24798

Carboxypeptidase Enzymology Biochemical Assay

SQ-24798 is a validated small-molecule tool compound for dual inhibition of TAFI and CPN, essential for fibrinolysis and inflammation studies. Its 30,000-fold selectivity for carboxypeptidase B over carboxypeptidase A ensures isoform-specific data integrity in complex biological matrices. Procure this reference standard to benchmark novel inhibitors with confidence.

Molecular Formula C7H15N3O2S
Molecular Weight 205.28 g/mol
CAS No. 70873-80-2
Cat. No. B1681081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ-24798
CAS70873-80-2
Synonyms2-mercaptomethyl-5-guanidinopentanoic acid
SQ 24,798
SQ 24798
SQ-24,798
SQ-24798
Molecular FormulaC7H15N3O2S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC(CC(CS)C(=O)O)CN=C(N)N
InChIInChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10)
InChIKeyJOVIPJZDTSYNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SQ-24798 (CAS 70873-80-2): Baseline Identity and Source Verification for Procurement


SQ-24798 (2-Mercaptomethyl-5-guanidinopentanoic acid, CAS 70873-80-2) is a small-molecule synthetic organic compound [1] with a molecular weight of 205.28 g/mol and a molecular formula of C7H15N3O2S . It was initially disclosed as a potent and specific inhibitor of carboxypeptidase B and later characterized as a dual inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFI, CPB2) and carboxypeptidase N (CPN) [1]. Its core structure integrates a sulfhydryl group for zinc chelation with a guanidinopropyl side chain for active-site recognition .

SQ-24798 (CAS 70873-80-2) Procurement Rationale: Why Generic Analogs Cannot Substitute


SQ-24798 exhibits a unique selectivity profile that is not replicated by structurally related mercapto-acid carboxypeptidase inhibitors [1]. Unlike generic carboxypeptidase B inhibitors, SQ-24798 demonstrates simultaneous high-affinity binding to both TAFI (CPB2) and CPN, two enzymes with distinct physiological roles in fibrinolysis and inflammation [1]. Furthermore, its exceptional selectivity for carboxypeptidase B over carboxypeptidase A (a 30,000-fold difference in Ki) is a critical feature for experimental protocols requiring isoform-specific inhibition. Substitution with a non-selective or less potent analog would compromise data integrity in assays where off-target effects on carboxypeptidase A or incomplete inhibition of TAFI/CPN would confound results. Therefore, procurement of SQ-24798 specifically is essential for studies requiring its precise, validated target engagement profile.

SQ-24798 (CAS 70873-80-2) Quantitative Evidence Guide for Scientific Selection


SQ-24798 vs. Carboxypeptidase B: Sub-Nanomolar Affinity and Specificity over Carboxypeptidase A

SQ-24798 exhibits extremely high affinity for carboxypeptidase B, with a Ki value of 4 × 10⁻¹⁰ M . In direct comparison, its affinity for carboxypeptidase A is markedly lower, with a Ki of 1.2 × 10⁻⁵ M . This represents a 30,000-fold selectivity for carboxypeptidase B over carboxypeptidase A. In contrast, the structurally related analog SQ 14,603 (2-Benzyl-3-mercaptopropanoic acid) shows a Ki of 1.1 × 10⁻⁸ M for carboxypeptidase A and a Ki of 1.6 × 10⁻⁴ M for carboxypeptidase B, demonstrating a reverse selectivity profile .

Carboxypeptidase Enzymology Biochemical Assay

SQ-24798 Dual Inhibition of TAFI and CPN: A Unique Profile Compared to Next-Generation TAFIa Inhibitors

SQ-24798 is distinguished by its dual inhibitory activity against both thrombin-activatable fibrinolysis inhibitor (TAFI, CPB2) and carboxypeptidase N (CPN) [1]. While quantitative Ki values for these specific targets are not directly provided in the referenced source, this dual activity profile contrasts with later-generation TAFIa inhibitors, such as compound 21 (UK-396,082) from the same research group, which was optimized for high selectivity over CPN (TAFIa Ki = 10 nM, selectivity TAFIa/CPN > 1000) [2]. This indicates SQ-24798 serves a distinct purpose as a pan-inhibitor of both plasma carboxypeptidases, whereas newer analogs are designed for TAFI-specific interrogation.

Thrombosis Fibrinolysis TAFI CPN

SQ-24798 Physicochemical Properties vs. Next-Generation TAFIa Inhibitors: Impact on Experimental Handling

SQ-24798 has a molecular weight of 205.28 g/mol and an XLogP of -0.05, indicating high hydrophilicity [1]. In contrast, a later-generation TAFIa inhibitor, compound 21 (UK-396,082), has a molecular weight of 239 g/mol and a log D of -2.8, making it even more hydrophilic and characterized by paracellular absorption and low volume of distribution [2]. While both compounds are polar, the difference in hydrophilicity (logP vs. logD) suggests that SQ-24798 may have different solubility and membrane permeability characteristics, which can influence its suitability for specific in vitro or in vivo experimental designs.

Drug Discovery Pharmacokinetics Compound Handling

SQ-24798 (CAS 70873-80-2) Optimal Research and Industrial Application Scenarios


Carboxypeptidase B Isoform-Specific Inhibition in Enzymology Studies

Use SQ-24798 at sub-nanomolar concentrations to achieve potent and highly selective inhibition of carboxypeptidase B without affecting carboxypeptidase A activity. This is essential for in vitro assays designed to dissect the individual contributions of these two metalloproteases in complex biological samples, such as plasma or tissue homogenates, where off-target inhibition of carboxypeptidase A would confound results. The 30,000-fold selectivity demonstrated in the Ondetti et al. study provides a clear experimental advantage over less selective inhibitors like SQ 14,603 .

Dual TAFI/CPN Pathway Investigation in Fibrinolysis and Thrombosis Models

Employ SQ-24798 as a tool compound to simultaneously inhibit both TAFI and CPN in in vitro or ex vivo models of fibrinolysis . This scenario is particularly relevant for studies aiming to understand the combined impact of these two plasma carboxypeptidases on clot lysis time, thrombin generation, or inflammatory mediator processing. Unlike highly selective TAFIa inhibitors such as compound 21 (UK-396,082), SQ-24798 offers a broader inhibition profile that may better recapitulate certain physiological or pathological states [1].

Comparative Pharmacology Studies with Legacy Carboxypeptidase Inhibitors

Use SQ-24798 as a reference standard in studies evaluating novel carboxypeptidase B or TAFI/CPN inhibitors. Its well-characterized Ki values for carboxypeptidase B and A provide a benchmark for assessing the potency and selectivity of new chemical entities. Its dual TAFI/CPN activity also serves as a baseline for comparing the selectivity profiles of more modern, single-target inhibitors. This ensures that new compounds are evaluated against a historically significant and mechanistically distinct tool compound [1].

Quote Request

Request a Quote for SQ-24798

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.